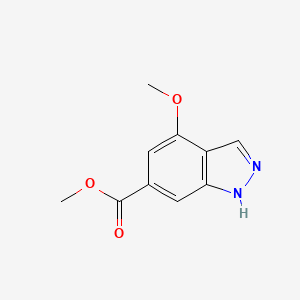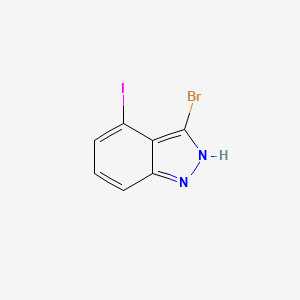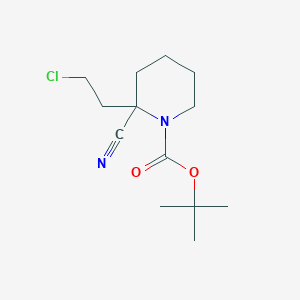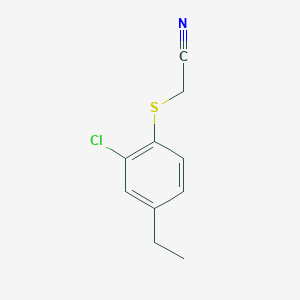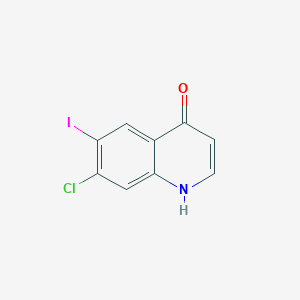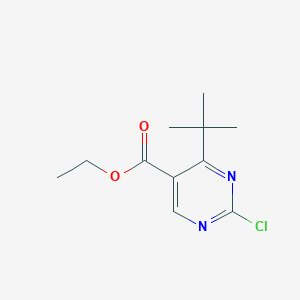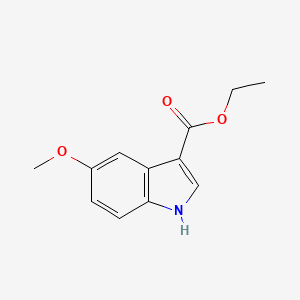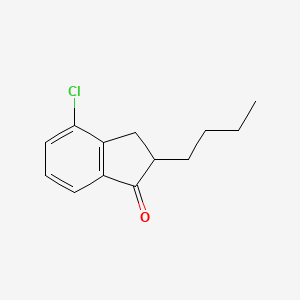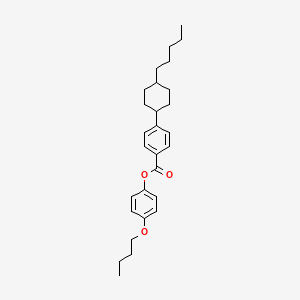
4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Overview
Description
4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate: is an organic compound with the molecular formula C28H38O3 . It is a member of the ester family, characterized by the presence of a benzoate group linked to a cyclohexyl ring and a butoxyphenyl group. This compound is known for its unique structural properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification reaction between 4-butoxyphenol and 4-(trans-4-pentylcyclohexyl)benzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles like hydroxide ions or amines replace the butoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution or amines in an organic solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted phenols or amines.
Scientific Research Applications
Chemistry: 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is used as a precursor in the synthesis of liquid crystal materials. Its unique structural properties contribute to the formation of liquid crystals with desirable thermal and optical characteristics.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity and permeability.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings, where its structural properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s hydrophobic and hydrophilic regions allow it to embed within lipid membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
- 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Methoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Comparison: 4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to the presence of the butoxy group, which imparts distinct hydrophobic characteristics compared to its analogs. The butoxy group enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes. In contrast, the fluorinated analog exhibits increased chemical stability, while the methoxy and ethoxy analogs have different solubility profiles and reactivity.
Properties
IUPAC Name |
(4-butoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O3/c1-3-5-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28(29)31-27-19-17-26(18-20-27)30-21-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVVIPTUMVQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633045 | |
| Record name | 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84600-98-6 | |
| Record name | 4-Butoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


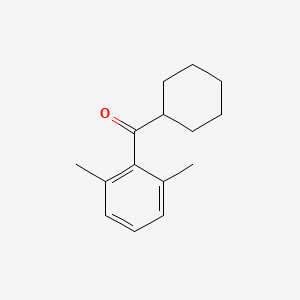
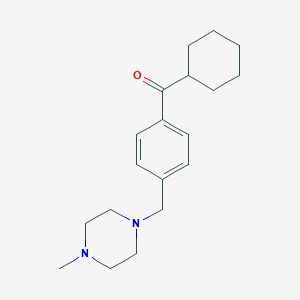
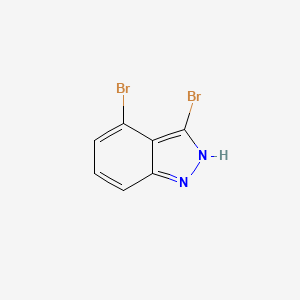

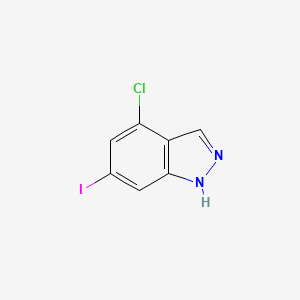
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
